molecular formula C8H9ClO2 B1601184 (3-Chloro-5-methoxyphenyl)methanol CAS No. 82477-68-7

(3-Chloro-5-methoxyphenyl)methanol

Cat. No. B1601184
CAS RN: 82477-68-7
M. Wt: 172.61 g/mol
InChI Key: OELQQMWFPQWRGF-UHFFFAOYSA-N
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Description

“(3-Chloro-5-methoxyphenyl)methanol” is also known as “3-Chloro-5-methoxybenzyl alcohol”. It has a CAS Number of 82477-68-7 and a molecular weight of 172.61 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Chloro-5-methoxyphenyl)methanol” is 1S/C8H9ClO2/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4,10H,5H2,1H3 . This indicates that the compound has a molecular formula of C8H9ClO2.


Physical And Chemical Properties Analysis

“(3-Chloro-5-methoxyphenyl)methanol” has a boiling point of 37-38 degrees Celsius . It is a solid at room temperature and has a flash point of 130/0.2mm .

Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

(3-Chloro-5-methoxyphenyl)methanol serves as a precursor in synthetic routes for developing agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the role of chloro-methoxyphenyl derivatives in generating useful adducts for this purpose (Ghelfi et al., 2003).

Pharmaceutical Applications

In pharmaceutical research, compounds derived from (3-Chloro-5-methoxyphenyl)methanol have been explored for their potential biomedical activities. Research into chlorogenic acid derivatives, for example, underscores the significance of methoxy and chloro substituents in developing compounds with potential use in pharmaceuticals, food additives, and cosmetics (Dawidowicz & Typek, 2015).

Photodynamic Therapy (PDT) for Tumors

Methanol-based solvents, including those involving chloro-methoxyphenyl motifs, are crucial in the formulation of photodynamic therapy agents. Studies on m-THPC (FOSCAN®) reveal that methanol's properties can prevent aggregation in therapeutic formulations, thus enhancing the efficacy of PDT treatments (Bonnett, Djelal, & Nguyen, 2001).

Chemical Synthesis and Catalysis

The chemical versatility of (3-Chloro-5-methoxyphenyl)methanol facilitates its use in catalysis and synthetic chemistry. For example, the mechanism of methanol synthesis through CO2 and CO hydrogenation demonstrates the compound's role in catalytic processes and the broader implications for sustainable chemistry practices (Grabow & Mavrikakis, 2011).

Decontamination Applications

The kinetics of La3+-promoted methanolysis of certain phosphonothioates, potentially relevant for the decontamination of chemical warfare agents, illustrates another application. Here, derivatives of chloro-methoxyphenyl compounds might be utilized in developing more efficient decontamination methods (Dhar, Edwards, & Brown, 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

(3-chloro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELQQMWFPQWRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512715
Record name (3-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-methoxyphenyl)methanol

CAS RN

82477-68-7
Record name 3-Chloro-5-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82477-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in THF, 8.76 ml) was added dropwise to a stirred solution of the product of step (i) (1.63 g) in THF (40 ml) and stirred for 2 h. The reaction was diluted with 2 M HCl and extracted with ethyl acetate. The organic layer was washed with aqueous sodium hydrogen carbonate, dried (MgSO4) and evaporated under reduced pressure to give the subtitle compound (1.53 g).
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8.76 mL
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of 3-chloro-5-methoxybenzaldehyde (27 mmol, 4.60 g) in ethanol (90 ml) was added NaBH4 (30 mmol, 1.14 g) in one portion under stirring. After 0.5 h the mixture was allowed to reach room temperature and stirred for another 0.5 h. HCl (2 M, ˜25 ml)) was added slowly until no more hydrogen gas evolved, the resulting mixture was concentrated under reduced pressure and the residue separated between water and ether, the organic phase was washed with braine and dried (MgSO4). Filtration and evaporation of solvents afforded the title compound (4.53 g, 97%) as a white solid. The product was used without further purification in the next step. An analytically pure sample was obtained be means of flash chromatography (silica, hexane/ether grad.). 1H NMR (CDCl3, 500 MHz) δ 2.77 (br, 1H), 3.76 (s, 3H), 4.55 (s, 2H), 6.74 (s, 1H), 6.77 (s, 1H) and 6.88 (s, 1H).
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90 mL
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97%

Synthesis routes and methods IV

Procedure details

To a solution of 38a (1.0 g, 5.36 mmol, 1.0 equiv.) in 30 mL of THF was added LAH (0.20 g, 5.36 mmol, 1.0 equiv.) in several portions. The mixture was stirred at room temperature for 2 h, and poured into 50 mL of 1M aqueous HCl. The aqueous layer was extracted twice with 30 mL of EtOAc. The combined EtOAc extracts were washed with 40 mL of saturated NaHCO3, 40 mL of brine, dried over Na2SO4, and evaporated in vacuo to give 0.8 g of a white solid. 1H-NMR (DMSO-d6): δ 6.93 (s, 1H), 6.87 (m, 1H), 6.85 (m, 1H), 5.32 (t, J=5.8 Hz, 1H), 4.46 (d, J=6.0 Hz, 2H), 3.76 (s, 3H).
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1 g
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30 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-5-methoxyphenyl)methanol
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Reactant of Route 6
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